molecular formula C7H4FIO B1438874 3-Fluoro-2-iodobenzaldehyde CAS No. 905808-02-8

3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874
CAS No.: 905808-02-8
M. Wt: 250.01 g/mol
InChI Key: UOGQXTVHJKVPLF-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the iodination of 3-fluorobenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring makes it susceptible to electrophilic substitution reactions.

    Nucleophilic Addition: The aldehyde group (-CHO) can participate in nucleophilic addition reactions, forming various derivatives.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) under controlled conditions.

    Nucleophilic Addition: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or hydride donors (e.g., sodium borohydride).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Substituted benzaldehyde derivatives.

    Nucleophilic Addition: Alcohols or other addition products.

    Oxidation: 3-Fluoro-2-iodobenzoic acid.

    Reduction: 3-Fluoro-2-iodobenzyl alcohol.

Scientific Research Applications

3-Fluoro-2-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the fluorine and iodine atoms, which influence the reactivity of the aldehyde group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary widely depending on the specific derivative and application.

Comparison with Similar Compounds

    2-Fluorobenzaldehyde: Lacks the iodine substituent, leading to different reactivity and applications.

    2-Iodobenzaldehyde: Lacks the fluorine substituent, affecting its chemical properties and uses.

    3-Chloro-2-iodobenzaldehyde:

Uniqueness: 3-Fluoro-2-iodobenzaldehyde is unique due to the combined presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination makes it a valuable intermediate in organic synthesis, offering unique reactivity patterns compared to its analogs.

Properties

IUPAC Name

3-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGQXTVHJKVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652910
Record name 3-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905808-02-8
Record name 3-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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